2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one
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Overview
Description
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is an organic compound with potential applications in a range of scientific fields. Its complex structure indicates that it possesses a number of functional groups, which likely contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a multi-step process:
Step One: : Initial formation of the dihydroisoquinoline core.
Step Two: : Attachment of the morpholino-2-oxoethoxy side chain via etherification.
Step Three: : Formation of the pyran-4-one ring through cyclization.
Industrial Production Methods
Industrial-scale synthesis would likely utilize similar pathways, optimized for yield and efficiency. Flow chemistry could be employed to ensure continuous production and improved reaction control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various sites, potentially forming different functional groups like carbonyls.
Reduction: : Reduction could occur at the nitrogen-containing rings or the pyranone moiety.
Substitution: : Nucleophilic substitutions can happen, particularly at reactive sites like the nitrogen in the dihydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles like Grignard reagents or organolithiums.
Major Products Formed
The major products depend on the type of reaction, but often include simpler aromatic compounds, alcohols, or substituted derivatives of the original compound.
Scientific Research Applications
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is useful in a variety of fields:
Chemistry: : Used as an intermediate in complex synthetic pathways.
Biology: : May act as a ligand in biochemical assays.
Medicine: : Could be investigated for pharmacological properties due to its intricate structure.
Industry: : Potentially useful in the development of advanced materials or as a catalyst.
Mechanism of Action
The compound's mechanism of action depends on the specific application:
Molecular Targets: : Could interact with enzymes or receptors in biological systems.
Pathways Involved: : May inhibit or activate specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one can be compared with compounds like:
2-(methylaminomethyl)-4H-pyran-4-one: : Lacks the morpholino group.
3,4-dihydroisoquinoline derivatives: : Various substitutions on the ring.
Morpholine derivatives: : Varied side chains attached to the morpholine ring.
Each of these compounds shares similarities but also has unique properties that influence its reactivity and applications.
There you have it—a dive into the world of this compound! What do you think?
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c24-19-11-18(13-22-6-5-16-3-1-2-4-17(16)12-22)27-14-20(19)28-15-21(25)23-7-9-26-10-8-23/h1-4,11,14H,5-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPUQNPGZFGTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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